Benzo[d]thiazole-2,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazole-2,7-diamine is a heterocyclic organic compound that features a benzene ring fused to a thiazole ring, with two amine groups attached at the 2nd and 7th positions. This compound is part of the benzothiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazole-2,7-diamine typically involves the cyclization of thioformanilides. One common method includes the use of 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature, which facilitates the intramolecular cyclization to form the benzothiazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of green chemistry principles and easily available reagents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzo[d]thiazole-2,7-diamine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the benzothiazole ring.
Nucleophilic Substitution: The amine groups can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group attached to the nitrogen atoms.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid, nitric acid).
Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield chlorinated benzothiazole derivatives, while nucleophilic substitution with alkyl halides can produce alkylated amine derivatives .
Scientific Research Applications
Benzo[d]thiazole-2,7-diamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzo[d]thiazole-2,7-diamine involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and proteins, disrupting their normal function and leading to cell death in cancer cells . Additionally, it may inhibit enzymes involved in microbial growth, making it effective against bacterial and viral infections .
Comparison with Similar Compounds
Benzo[d]thiazole-2,7-diamine can be compared to other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
2-Substituted Benzothiazoles: These compounds exhibit a range of biological activities, including antitumor, antiviral, and antibacterial effects.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amine groups enhance its reactivity and potential for forming diverse derivatives with various applications .
Biological Activity
Benzo[d]thiazole-2,7-diamine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiazole core with two amine groups at positions 2 and 7. This unique substitution pattern enhances its reactivity and potential for forming various derivatives, making it a valuable scaffold in medicinal chemistry.
Biological Activities
1. Anticancer Activity:
Research indicates that benzo[d]thiazole derivatives exhibit potent anticancer properties. For instance, a study synthesized several benzothiazole compounds, including this compound, which were tested against various cancer cell lines. The active compound B7 demonstrated significant inhibition of cell proliferation in A431, A549, and H1299 cancer cells. It also induced apoptosis and arrested the cell cycle at concentrations of 1, 2, and 4 μM . Mechanistic studies revealed that B7 inhibited the AKT and ERK signaling pathways, which are crucial for tumor cell survival .
2. Antimicrobial Activity:
The antimicrobial potential of this compound has been explored against various pathogens. In vitro studies have shown that derivatives of this compound possess activity against Gram-positive and Gram-negative bacteria. However, some studies reported limited antiviral or antimicrobial effects in certain contexts .
3. Anti-inflammatory Effects:
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. The compound significantly reduced levels of inflammatory cytokines such as IL-6 and TNF-α in treated cell lines . This dual action makes it a candidate for therapies targeting both cancer and inflammation.
Case Studies
Case Study 1: Dual Action Against Cancer
A recent study focused on the synthesis of novel benzothiazole derivatives including this compound. Compound B7 was highlighted for its ability to inhibit cancer cell proliferation while simultaneously reducing inflammatory markers . This suggests potential applications in developing combination therapies for cancer treatment.
Case Study 2: Evaluation Against Infectious Diseases
Another research effort synthesized various benzothiazole derivatives to evaluate their efficacy against infectious diseases like HIV and tuberculosis. While many compounds showed cytotoxicity against leukemia cell lines, their effectiveness against viral infections was limited . This points to the need for further optimization to enhance their antiviral properties.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- DNA Binding: The compound can intercalate with DNA, disrupting normal cellular functions and leading to apoptosis in cancer cells.
- Signal Pathway Inhibition: By inhibiting key signaling pathways (e.g., AKT and ERK), it can halt the proliferation of tumor cells while also modulating inflammatory responses .
Data Summary
Activity Type | Effectiveness | Cell Lines/Pathogens Tested |
---|---|---|
Anticancer | Significant inhibition | A431, A549, H1299 |
Antimicrobial | Limited effectiveness | Various Gram-positive/negative bacteria |
Anti-inflammatory | Reduced IL-6 and TNF-α levels | In vitro cancer cell lines |
Properties
IUPAC Name |
1,3-benzothiazole-2,7-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,8H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZBFOHPOBJSPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694737 |
Source
|
Record name | 1,3-Benzothiazole-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100958-73-4 |
Source
|
Record name | 1,3-Benzothiazole-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.